Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate

Solubility Formulation Aqueous Assays

Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate (EDANS sodium salt, CAS 100900-07-0) is the water-soluble, high-purity donor fluorophore essential for FRET-based nucleic acid probes and protease substrates. The sodium salt form provides markedly superior aqueous solubility compared to the free acid (EDANS acid, CAS 50402-56-7), enabling homogeneous distribution in biological buffers without organic co-solvents that could compromise enzyme activity. Its optimal excitation at 336 nm and emission at 490 nm pair efficiently with DABCYL quencher for >34-fold fluorescence enhancement upon substrate cleavage, making it ideal for HTS and real-time PCR. Choose this ≥98% purity grade to ensure reproducible, quantitative assay performance.

Molecular Formula C12H13N2NaO3S
Molecular Weight 288.3 g/mol
CAS No. 100900-07-0
Cat. No. B013962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate
CAS100900-07-0
Synonyms5-[(2-Aminoethyl)amino]-1-naphthalenesulfonic Acid Monosodium Salt;  1,5-EDANS, Sodium Salt
Molecular FormulaC12H13N2NaO3S
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)NCCN.[Na+]
InChIInChI=1S/C12H14N2O3S.Na/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17);/q;+1/p-1
InChIKeyHGWRACRQRUQQGH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate (EDANS Sodium) Procurement Guide: Fluorescent Donor for FRET Probes and Protease Substrates


Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate (CAS 100900-07-0, also designated 1,5-EDANS sodium salt) is a water-soluble, blue-green fluorescent naphthalenesulfonate derivative. It functions as a primary donor fluorophore in Fluorescence Resonance Energy Transfer (FRET)-based nucleic acid probes (e.g., molecular beacons) and fluorogenic protease substrates . The sodium salt form exhibits enhanced aqueous solubility relative to its free acid counterpart, a critical attribute for biological assay formulation . Its spectral characteristics—optimal excitation at 336 nm and emission at 490 nm —and its well-characterized pairing with quenchers such as DABCYL [1] establish it as a foundational reagent in quantitative molecular detection workflows.

Why Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate Cannot Be Substituted by EDANS Acid or Other Dansyl Analogs


The sodium salt of 5-((2-aminoethyl)amino)naphthalene-1-sulfonate (EDANS sodium) is not functionally interchangeable with its free acid form (EDANS acid, CAS 50402-56-7) or other dansyl derivatives such as dansyl ethylenediamine or dansyl cadaverine. The sodium salt confers markedly superior aqueous solubility, enabling higher effective concentrations in biological buffers without organic co-solvents that could compromise enzyme activity or membrane integrity . In contrast, the free acid exhibits limited aqueous solubility and typically requires DMSO or alkaline solutions for dissolution . Furthermore, while other dansyl probes share the naphthalenesulfonate core, they differ substantially in linker length, terminal functional group, and overall photophysical properties, directly impacting conjugation efficiency, fluorescence intensity, and FRET compatibility . Procurement of a generic dansyl compound without verifying these critical performance parameters introduces significant risk of assay failure due to poor solubility, altered spectral overlap, or inefficient quenching dynamics. The following quantitative evidence delineates these differential attributes precisely.

Quantitative Differentiation Evidence for Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate vs. EDANS Acid and Dansyl Analogs


Solubility Advantage: EDANS Sodium vs. EDANS Acid

The sodium salt form (EDANS sodium) provides a decisive solubility advantage over the free acid. The free acid, EDANS (CAS 50402-56-7), is reported as soluble in DMSO and 1N NaOH at only 2.0 mg/mL, necessitating organic solvent or alkaline conditions . In contrast, the sodium salt is described as 'much more water-soluble' and 'water soluble' in standard aqueous buffers . While an exact mg/mL value for sodium salt solubility in pure water is not specified, the qualitative distinction is unequivocal and directly impacts experimental design. This difference enables the sodium salt to be formulated in physiological buffers at higher concentrations without the confounding effects of DMSO or alkaline pH, which can denature proteins or inhibit enzymatic activity .

Solubility Formulation Aqueous Assays

FRET Pair Compatibility and Quenching Efficiency: EDANS/DABCYL System

EDANS sodium forms a highly efficient FRET pair with DABCYL quencher due to substantial spectral overlap and favorable excited-state lifetime. The intermolecular quenching study at pH 7.5 in phosphate buffer confirmed an intense DABCYL absorption band at 463 nm (log ε = 4.37) that strongly overlaps with the EDANS fluorescence emission (max 496 nm), leading to efficient dynamic quenching [1]. This specific pairing underpins the widespread use of EDANS/DABCYL substrates in HIV protease, renin, and SARS-CoV-2 main protease assays, where substrate cleavage yields a 34.4- to 40.0-fold increase in fluorescence quantum yield . In contrast, other dansyl derivatives such as dansyl ethylenediamine exhibit quantum yields that can vary dramatically depending on the metal coordination state (e.g., 27% for Pt(II) complex vs. 1.6% for Pt(IV) analogue in DMF) [2], complicating their use in robust, high-sensitivity FRET assays. The EDANS/DABCYL pair is a validated, high-contrast system with extensively documented performance characteristics.

FRET Quenching Spectral Overlap Protease Assays

Spectral Properties and Compatibility with Standard Filter Sets

EDANS sodium exhibits well-defined excitation and emission maxima at λex = 336 nm (or 335 nm) and λem = 490 nm (or 493 nm) . These values align precisely with standard DAPI filter cubes (excitation ~350 nm, emission ~460-500 nm) commonly available on fluorescence microscopes and microplate readers. In contrast, dansyl ethylenediamine and dansyl cadaverine analogs possess similar but not identical spectral properties; for example, dansyl glycine (dioxane) is noted as spectrally similar to EDANS but may exhibit subtle shifts in emission maxima depending on solvent polarity . The consistent and documented spectral parameters of EDANS sodium ensure predictable performance across instrumentation platforms without requiring custom filter configurations. Additionally, the relatively long Stokes shift (approximately 154 nm) minimizes self-quenching and reduces background from excitation light scattering, enhancing signal-to-noise ratios in high-throughput screening formats.

Excitation/Emission Maxima Filter Compatibility Multiplexing

Environment Sensitivity and pH-Dependent Fluorescence Shift

The fluorescence of 1,5-EDANS is exquisitely sensitive to its local environment, particularly pH. In a study of apomyoglobin labeled with AEDANS (a covalent derivative of EDANS), acidification to pH 3.0 produced a measurable increase in fluorescence intensity and a shift of the emission maximum from 475 nm to 470 nm [1]. This sensitivity enables the probe to report on conformational changes, ligand binding events, and local pH variations within biological macromolecules. In contrast, other dansyl analogs such as dansyl ethylenediamine exhibit environment sensitivity primarily related to solvent polarity (blue shift and quantum yield increase in hydrophobic environments) but with less well-characterized pH-dependent spectral shifts . The quantifiable pH-induced spectral change of EDANS provides a direct readout for studying protein unfolding, membrane interactions, and intracellular trafficking.

pH Sensitivity Conformational Probes Protein Folding

Performance in Protease Substrate Design: Kinetic Parameters

EDANS-based FRET substrates enable precise determination of protease kinetic constants. In a study of human cathepsin D, EDANS/DABCYL substrates with optimized P2 variations exhibited kcat/Km ratios exceeding those of previously described cathepsin D substrates, demonstrating the fluorophore's compatibility with high-turnover enzyme assays [1]. Similarly, EDANS-containing substrates have been used to characterize SARS-CoV-2 main protease (Mpro) inhibitors, with IC50 values determined in a robust FRET assay format using Dabcyl-KTSAVLQSGFRKME-EDANS [2]. This contrasts with alternative fluorophores like Mca (7-methoxycoumarin-4-acetic acid), which, while also blue-emitting, often exhibit lower quantum yields and greater susceptibility to interference from colored compounds in complex biological matrices . The extensive literature precedent and validated kinetic parameters for EDANS-based substrates reduce assay development time and increase confidence in quantitative results.

Protease Assays Kinetics kcat/Km Substrate Specificity

Molar Extinction Coefficient and Quantitative Detection Sensitivity

The molar extinction coefficient of EDANS sodium is reported as ε = 5,900 M⁻¹ cm⁻¹ at its absorption maximum (335 nm) . This value, while modest compared to brighter fluorophores such as fluorescein (ε ≈ 70,000 M⁻¹ cm⁻¹), is sufficient for many quantitative applications when coupled with the efficient FRET quenching and high quantum yield of the EDANS/DABCYL system. In comparison, dansyl ethylenediamine and dansyl cadaverine derivatives have similar extinction coefficients in the range of 4,000–6,000 M⁻¹ cm⁻¹, but their quantum yields and environmental sensitivities differ substantially . For example, the quantum yield of Fmoc-Glu(EDANS)-OH is reported as 0.39 , while dansyl ethylenediamine-Pt(II) complex shows 0.27 in DMF. The combination of a defined extinction coefficient and a well-characterized quantum yield allows for accurate calculation of fluorophore concentration and standardization of fluorescence intensity measurements across different instruments and laboratories.

Extinction Coefficient Detection Limit Quantitative Fluorescence

Optimal Application Scenarios for Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate (EDANS Sodium) Based on Quantitative Differentiation Evidence


FRET-Based Real-Time PCR and Molecular Beacon Assays

EDANS sodium is the donor fluorophore of choice for developing FRET-based nucleic acid probes, including molecular beacons for real-time PCR . Its optimal excitation (336 nm) and emission (490 nm) align with standard DAPI filter sets, and its pairing with DABCYL quencher yields efficient quenching that is reversed upon probe hybridization. The sodium salt's high aqueous solubility ensures homogeneous distribution in PCR master mixes without precipitation or organic solvent interference, enabling robust, quantitative detection of specific DNA or RNA targets .

Continuous Fluorogenic Protease Activity Assays

EDANS sodium is extensively used to synthesize internally quenched fluorogenic peptide substrates for monitoring protease activity in real time . The EDANS/DABCYL FRET pair provides a >34-fold increase in fluorescence quantum yield upon substrate cleavage, enabling sensitive, continuous kinetic measurements. This application is validated across diverse protease families, including HIV-1 protease, renin, cathepsin D, and SARS-CoV-2 main protease, making EDANS-based substrates a reliable choice for inhibitor screening and enzyme characterization .

Protein Conformational Dynamics and pH-Sensitive Probes

The environment-sensitive fluorescence of EDANS makes it a valuable reporter for protein conformational changes and subcellular pH monitoring [1]. When covalently attached to proteins (e.g., via maleimide or iodoacetamide derivatives), AEDANS exhibits quantifiable shifts in emission maximum (e.g., from 475 nm to 470 nm at pH 3.0) and changes in fluorescence intensity that correlate with protein folding, ligand binding, or membrane interactions. This application is particularly useful for studying protein trafficking to acidic compartments such as lysosomes and endosomes.

High-Throughput Screening (HTS) for Protease Inhibitors

The robust, high-contrast signal generated by EDANS/DABCYL FRET substrates is ideally suited for high-throughput screening (HTS) campaigns targeting protease inhibitors . The large Stokes shift (154 nm) minimizes optical crosstalk, while the validated kinetic parameters and low susceptibility to autofluorescence interference enable reliable hit identification in 96- or 384-well plate formats. This application is supported by extensive literature precedent and commercial availability of standardized substrate kits.

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